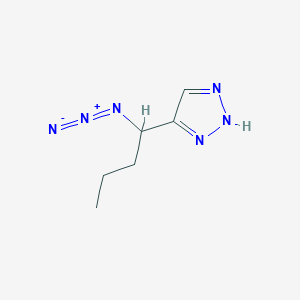

5-(1-azidobutyl)-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(1-azidobutyl)-1H-1,2,3-triazole is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocycles. These compounds are known for their stability and versatility in various chemical reactions. The azide group in this compound makes it highly reactive, which is useful in various synthetic applications.

Mécanisme D'action

Target of Action

The primary target of 1-(3H-1,2,3-Triazole-4-yl)butyl azide, also known as 4-(1-azidobutyl)-2H-triazole, is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its target through direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . This interaction results in the inhibition of the enzyme’s activity. The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .

Biochemical Pathways

The inhibition of the Carbonic Anhydrase-II enzyme by 1-(3H-1,2,3-Triazole-4-yl)butyl azide can affect the carbon dioxide hydration and bicarbonate buffer system in the body . This system is crucial for maintaining pH balance and facilitating gas

Analyse Biochimique

Biochemical Properties

Triazoles, including “1-(3H-1,2,3-Triazole-4-yl)butyl azide” and “4-(1-azidobutyl)-2H-triazole”, are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . They can interact with a variety of enzymes, proteins, and other biomolecules, which makes them versatile in biochemical reactions

Molecular Mechanism

Triazoles are known to undergo various chemical reactions, including azide reduction and substitution These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Triazoles are known for their high chemical stability , suggesting that they may have good stability and limited degradation over time

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-azidobutyl)-1H-1,2,3-triazole typically involves the click reaction between an azide and an alkyne. This reaction is highly efficient and selective, often referred to as a “click reaction” due to its simplicity and high yield . The reaction conditions usually involve a copper(I) catalyst and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .

Analyse Des Réactions Chimiques

Types of Reactions

5-(1-azidobutyl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:

Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Cycloaddition: Copper(I) catalysts, room temperature.

Reduction: Lithium aluminum hydride, room temperature.

Substitution: Various nucleophiles, depending on the desired product.

Major Products

The major products formed from these reactions include substituted triazoles, amines, and other nitrogen-containing heterocycles .

Applications De Recherche Scientifique

5-(1-azidobutyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(1-azidobutyl)-1H-benzotriazole: Similar in structure but contains a benzene ring, making it more aromatic.

2-(1-azidoalkyl)-5,8-dimethoxy-1,4-naphthoquinone: Contains a naphthoquinone moiety, which imparts different chemical properties.

Uniqueness

5-(1-azidobutyl)-1H-1,2,3-triazole is unique due to its simple structure and high reactivity, making it a versatile building block in synthetic chemistry. Its ability to undergo click reactions efficiently sets it apart from other similar compounds .

Activité Biologique

5-(1-Azidobutyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

Synthesis and Characterization

The synthesis of this compound typically involves the "Click" chemistry approach, particularly the azide-alkyne cycloaddition reaction. This method allows for the efficient formation of triazole derivatives with high yields and selectivity. Characterization techniques such as NMR and FTIR spectroscopy are employed to confirm the structure of synthesized compounds.

Anticancer Activity

Several studies have reported the anticancer potential of triazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits potent cytotoxicity against HCT116 (colon cancer) cells with an IC50 value of approximately 0.43 µM . This indicates a strong inhibitory effect on cell proliferation and migration.

- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating key signaling pathways. It affects the expression of proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins .

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Studies have shown that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria:

- In Vitro Testing : The compound was evaluated for its antibacterial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated significant inhibition zones in agar diffusion assays .

Enzyme Inhibition

Another area of interest is the inhibitory effect of triazoles on specific enzymes:

- Carbonic Anhydrase Inhibition : Research indicates that triazole derivatives can act as inhibitors of carbonic anhydrase II. For example, compounds related to this compound showed IC50 values ranging from 13.8 to 35.7 µM in enzyme assays . Molecular docking studies suggest that these compounds bind effectively to the active site of the enzyme.

Case Study 1: Anticancer Efficacy

A study investigated the effects of a series of triazole derivatives on various cancer cell lines. Among these, this compound demonstrated superior activity against MCF7 breast cancer cells with an IC50 value lower than that of standard chemotherapeutics . This study highlights its potential as a lead compound for further development.

Case Study 2: Antimicrobial Properties

In a clinical setting, derivatives of this compound were tested against resistant bacterial strains. The results indicated effective antibacterial action comparable to traditional antibiotics . This suggests its utility in treating infections caused by drug-resistant pathogens.

Propriétés

IUPAC Name |

4-(1-azidobutyl)-2H-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N6/c1-2-3-5(9-11-7)6-4-8-12-10-6/h4-5H,2-3H2,1H3,(H,8,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLUPIHCSMSGNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=NNN=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.